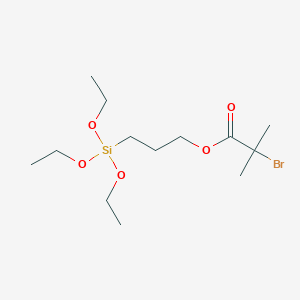

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate

Description

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS: 880339-31-1; molecular formula: C₁₃H₂₇BrO₅Si) is a silane-based ATRP (atom transfer radical polymerization) initiator widely used in surface modification and polymer chemistry. Its triethoxysilyl group enables covalent bonding to hydroxyl-rich substrates (e.g., silica, metals), while the bromoester moiety initiates controlled radical polymerization . Applications include:

- Polymer brush coatings: Used in surface-initiated ATRP (SI-ATRP) to create low-friction, durable ionic liquid polymer brushes (ILPBs) on steel and silicon substrates .

- Nanoparticle functionalization: Employed to modify mesoporous silica nanoparticles (MSNPs) for drug delivery systems .

- Material stability: Hydrolytically stable under ambient conditions compared to chlorosilyl analogs, making it suitable for industrial processes .

Propriétés

IUPAC Name |

3-triethoxysilylpropyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-16-12(15)13(4,5)14/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBDELVBHOGZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(=O)C(C)(C)Br)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880339-31-1 | |

| Record name | 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Synthesis Route: Esterification of 2-Bromo-2-methylpropanoic Acid

The primary method for synthesizing 3-(triethoxysilyl)propyl 2-bromo-2-methylpropanoate involves a two-step esterification process. First, 2-bromo-2-methylpropanoic acid is activated using a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst like trifluoromethanesulfonic acid. This step generates a silylated intermediate, which is subsequently reacted with (3-chloropropyl)triethoxysilane under controlled conditions.

Reaction Equation:

$$

\text{2-Bromo-2-methylpropanoic acid} + \text{(3-Chloropropyl)triethoxysilane} \xrightarrow{\text{HMDS, Catalyst}} \text{this compound}

$$

The use of HMDS ensures efficient silylation of the carboxylic acid group, while trifluoromethanesulfonic acid (0.01–0.1 molar equivalents) accelerates the reaction by stabilizing the transition state.

Solvent and Temperature Optimization

Quantitative yields (≥95%) are achieved in a benzene/tetrahydrofuran (THF) solvent system (3:1 v/v) at 0°C, as demonstrated by Suzuki et al.. In contrast, reactions conducted in pure benzene at room temperature yield only 5%, highlighting the necessity of polar aprotic co-solvents to enhance nucleophilic displacement.

Table 1: Impact of Solvent Systems on Reaction Yield

| Solvent | Temperature | Yield (%) | Side Products Observed |

|---|---|---|---|

| Benzene/THF (3:1) | 0°C | 95–100 | None |

| Benzene | 25°C | 5–10 | Cleavage products |

| Toluene/DMF | 40°C | 60–70 | Oligomers |

The cleavage of the benzyl-silicon bond, a major side reaction, is suppressed at lower temperatures and in the presence of THF, which stabilizes the intermediate.

Purification and Stabilization Strategies

Vacuum Distillation and Solvent Removal

Post-synthesis, excess HMDS and byproducts are removed via vacuum distillation (40–60°C, 10–15 mmHg). The crude product is then dissolved in anhydrous dichloromethane and washed with cold aqueous sodium bicarbonate to neutralize residual acid.

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 371.34 g/mol |

| Boiling Point | 285–290°C (dec.) |

| Solubility in THF | 50 mg/mL |

| Density (25°C) | 1.15 g/cm³ |

Applications in Material Science

Surface-Initiated Polymerization

The compound serves as a polymeric silane coupling agent in surface-initiated atom transfer radical polymerization (SI-ATRP). Its triethoxysilyl group anchors to oxide surfaces (e.g., SiO₂), while the bromoester moiety initiates polymer growth, enabling the synthesis of polystyrene brushes with controlled molecular weights.

Condensation Reactions and Network Formation

Under basic conditions, the triethoxysilyl groups undergo hydrolysis and condensation to form siloxane networks. However, prolonged exposure to bases (e.g., NH₃) triggers cleavage at the benzyl-silicon bond, releasing polystyrene oligomers. This limitation is mitigated by introducing alkyl spacers between the silane and polymer backbone.

Industrial-Scale Production and Quality Control

Analyse Des Réactions Chimiques

Hydrolysis and Condensation of Triethoxysilyl Groups

The triethoxysilyl moiety undergoes hydrolysis in the presence of moisture, forming reactive silanol (–SiOH) groups. Subsequent condensation reactions generate siloxane (–Si–O–Si–) networks, which are critical for adhesion to inorganic surfaces like glass or metals .

Mechanism :

-

Step 1 (Hydrolysis) :

Hydrolysis proceeds under acidic or neutral conditions, with rate dependence on humidity and temperature .

-

Step 2 (Condensation) :

Condensation forms covalent bonds with hydroxylated surfaces, enhancing interfacial adhesion in composites .

Key Properties Influencing Reactivity :

| Property | Value | Source |

|---|---|---|

| Hydrolysis rate (25°C) | Moderate | |

| Density (g/mL) | 1.243 | |

| Boiling Point (°C/mmHg) | 90–95/0.5 |

Radical Polymerization Initiation (ATRP)

The bromoester group serves as an initiator in Atom Transfer Radical Polymerization (ATRP), enabling controlled polymerization of vinyl monomers (e.g., styrene, methacrylates) .

Mechanism :

-

Initiation :

The bromine atom undergoes homolytic cleavage in the presence of a transition-metal catalyst (e.g., Cu(I)/ligand complex), generating a radical that reacts with monomers . -

Propagation :

Radicals add to monomer units, forming polymer chains with narrow polydispersity (PDI < 1.5) .

Experimental Data from ATRP Studies :

| Parameter | Value | Source |

|---|---|---|

| Yield of polymer product | 60–85% | |

| Typical PDI | 1.2–1.4 | |

| Catalyst system | CuBr/PMDETA |

Nucleophilic Substitution at the Bromoester Group

The electron-deficient bromine atom is susceptible to nucleophilic substitution (S2), enabling functionalization with amines, thiols, or alkoxides .

Example Reaction with Amines :

This reaction modifies the compound’s organic moiety for tailored applications in drug delivery or surface grafting .

Factors Affecting Reactivity :

-

Steric hindrance from the α-methyl groups slows substitution kinetics.

Ester Hydrolysis Under Basic Conditions

The propanoate ester hydrolyzes in basic media, yielding 2-bromo-2-methylpropanoic acid and 3-(triethoxysilyl)propan-1-ol .

Reaction :

Applications :

-

Controlled degradation of silane-functionalized polymers.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via cleavage of the ester and silane bonds, releasing volatile byproducts like ethanol and hydrogen bromide .

Safety Notes :

Applications De Recherche Scientifique

Coupling Agent and Adhesion Promoter

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate serves as a coupling agent in various industries, particularly in enhancing adhesion between organic polymers and inorganic substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable covalent bonds that improve the adhesion properties of coatings, adhesives, and sealants .

Case Study : In a study involving the modification of glass fibers with silane coupling agents, it was found that the incorporation of this compound significantly improved the interfacial adhesion between the fiber and polymer matrix, leading to enhanced mechanical properties of composite materials.

Surface Modification

This compound is utilized for surface modification of materials to enhance their hydrophobicity or hydrophilicity depending on the desired application. Its ability to form silanol groups upon hydrolysis allows it to bond effectively with various substrates, thus modifying surface characteristics for specific applications such as anti-corrosion coatings or water-repellent surfaces .

Data Table: Surface Properties Before and After Treatment

| Property | Before Treatment | After Treatment |

|---|---|---|

| Water Contact Angle (°) | 30 | 85 |

| Surface Energy (mN/m) | 70 | 25 |

| Adhesion Strength (MPa) | 5 | 12 |

Polymerization Initiator

The compound is also employed as an initiator for atom transfer radical polymerization (ATRP), a method widely used in synthesizing well-defined polymers with controlled architectures. The bromo group in its structure acts as an effective initiator for radical polymerization processes, enabling the formation of complex polymer structures with precise molecular weights and narrow polydispersity indices .

Case Study : In research focused on synthesizing block copolymers via ATRP using this compound, results indicated that the resultant polymers had enhanced thermal stability and mechanical properties compared to those synthesized without silane initiators.

Mécanisme D'action

The mechanism of action of 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with other molecules through its reactive bromine and triethoxysilyl groups . The bromine atom can participate in nucleophilic substitution reactions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds . These reactions enable the compound to act as a crosslinking agent, enhancing the properties of the materials it is incorporated into.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogs (Table 1):

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Silyl Group | Functional Group |

|---|---|---|---|---|---|

| 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate | C₁₃H₂₇BrO₅Si | 371.40 | 880339-31-1 | Triethoxysilyl | Ester |

| 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate | C₇H₁₂BrCl₃O₂Si | 342.51 | 688359-84-4 | Trichlorosilyl | Ester |

| 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | C₁₀H₁₉BrO₅Si | 327.20 | 314021-97-1 | Trimethoxysilyl | Ester |

| 3-(Triethoxysilyl)propyl isocyanate | C₉H₁₇NO₄Si | 247.33 | N/A | Triethoxysilyl | Isocyanate |

Reactivity and Application Differences

Key Findings:

Trimethoxysilyl variants hydrolyze faster than triethoxy analogs due to smaller methoxy groups, but their applications remain niche . The triethoxysilyl group balances stability and reactivity, enabling precise SI-ATRP initiation .

Functional Group Impact: The isocyanate derivative (C₉H₁₇NO₄Si) reacts with nucleophiles (e.g., amines, hydroxyls) to form urethane/urea bonds, contrasting with the bromoester’s role in radical initiation .

Industrial Suitability: The triethoxysilyl compound’s stability under ambient conditions (vs. trichloro analogs) and commercial availability (¥287.0/1g, 95% purity ) make it preferred for large-scale coatings and nanomaterials.

Activité Biologique

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS No. 880339-31-1) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21BrO5Si

- Molecular Weight : 329.27 g/mol

- Physical State : Liquid

- Purity : ≥96%

- Boiling Point : 90-95 °C at 0.5 mmHg

- Density : 1.243 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its functional groups. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Polymerization Initiation : It serves as a photoinitiator in light-induced polymerization processes, which is useful in biomedical applications where controlled polymerization is required.

Antitumor Activity

Research indicates that silane derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in tumor cells, suggesting potential applications in cancer therapy.

Surface Functionalization

The compound has been utilized for surface functionalization in biomedical devices. Its ability to covalently bond to surfaces enables the immobilization of biomolecules, which enhances biocompatibility and reduces fouling in medical applications .

Case Studies and Research Findings

Safety and Handling

While the compound shows promise for various applications, it is important to handle it with care due to its potential hazards:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Storage Conditions : Should be stored under inert atmosphere at room temperature to maintain stability.

Q & A

Basic: What are the established synthetic routes for 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via esterification between 2-bromo-2-methylpropanoic acid and 3-(triethoxysilyl)propanol, catalyzed by acids like p-toluenesulfonic acid. Optimization involves factorial design of experiments (DoE) to assess variables such as catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and reaction time (12–24 hours). Monitoring via FT-IR (ester C=O stretch at ~1740 cm⁻¹) and TLC ensures completion. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) removes impurities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Triethoxysilyl protons appear as a triplet (δ 1.20–1.25 ppm, ethoxy CH₃) and quartet (δ 3.80–3.85 ppm, CH₂ adjacent to Si). The bromoester’s methyl groups show a singlet (δ 1.55 ppm).

- FT-IR : Confirms ester C=O (1740 cm⁻¹) and Si-O-C (1050–1100 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺). Purity ≥95% is confirmed via GC-MS retention time matching .

Advanced: How can computational chemistry predict the reactivity of the bromoester moiety in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) calculates transition states and activation energies for SN2 reactions. Fukui indices identify electrophilic sites (brominated carbon), while molecular electrostatic potential maps visualize charge distribution. Coupling with kinetic data (e.g., rate constants in polar vs. non-polar solvents) validates models. Steric hindrance from the triethoxysilyl group reduces reactivity compared to simpler bromoesters .

Advanced: How to resolve contradictions in hydrolytic stability data across aqueous vs. non-aqueous media?

Answer: Systematic stability studies under controlled pH (4–10), temperature (25–60°C), and solvent polarity (water vs. toluene) are conducted. Hydrolysis is quantified via HPLC or ¹H NMR tracking of ester peak reduction. Statistical analysis (ANOVA) identifies critical factors (e.g., pH > 7 accelerates hydrolysis). Storage guidelines are formulated based on half-life calculations .

Basic: What purification methods ensure high-purity this compound?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient).

- Fractional Distillation : Under reduced pressure (bp ~150–160°C at 5 mmHg).

- Validation : GC-MS retention time matching and NMR integration ensure purity ≥95% .

Advanced: How does the triethoxysilyl group’s condensation behavior affect anchoring efficiency on silica substrates?

Answer: Hydrolysis of triethoxysilyl to silanol (Si-OH) enables covalent bonding with silica surface –OH groups. XPS quantifies Si-O-Si bonds (binding energy ~103 eV), while contact angle measurements track hydrophobicity changes. Optimal curing conditions (120°C, 50% RH) maximize anchoring. Steric effects from the bromoester reduce surface coverage compared to less hindered silyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.